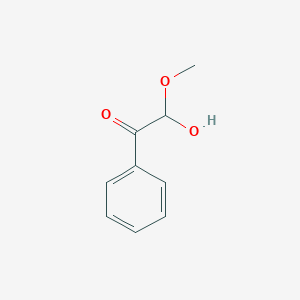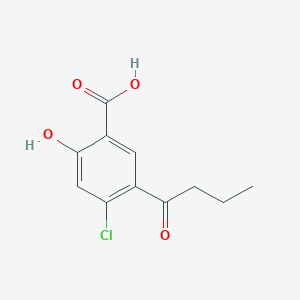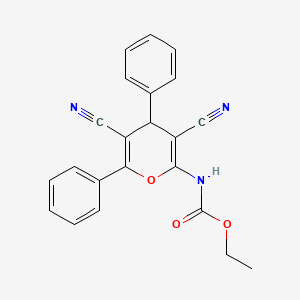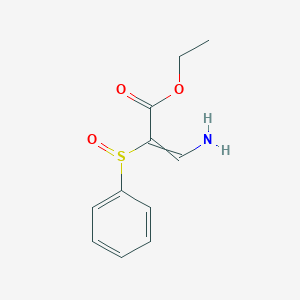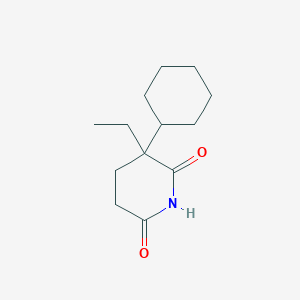
3-Cyclohexyl-3-ethylpiperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexyl-3-ethylpiperidine-2,6-dione is a chemical compound with the molecular formula C13H21NO2. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom.
Méthodes De Préparation
The synthesis of 3-Cyclohexyl-3-ethylpiperidine-2,6-dione typically involves the reaction of cyclohexylamine with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires heating to facilitate the formation of the piperidine ring. Industrial production methods may involve more advanced techniques and optimizations to increase yield and purity .
Analyse Des Réactions Chimiques
3-Cyclohexyl-3-ethylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Cyclohexyl-3-ethylpiperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Cyclohexyl-3-ethylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
3-Cyclohexyl-3-ethylpiperidine-2,6-dione can be compared with other similar compounds, such as:
Thalidomide: Known for its immunomodulatory properties, thalidomide has a similar piperidine ring structure but differs in its functional groups and overall activity.
Lenalidomide: Another immunomodulatory drug, lenalidomide, shares structural similarities but has distinct pharmacological effects.
Cycloheximide: This compound is a potent inhibitor of protein synthesis and has a similar piperidine ring structure.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
90355-75-2 |
|---|---|
Formule moléculaire |
C13H21NO2 |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
3-cyclohexyl-3-ethylpiperidine-2,6-dione |
InChI |
InChI=1S/C13H21NO2/c1-2-13(10-6-4-3-5-7-10)9-8-11(15)14-12(13)16/h10H,2-9H2,1H3,(H,14,15,16) |
Clé InChI |
VXTALULDRCCQRN-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCC(=O)NC1=O)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane](/img/structure/B14347397.png)
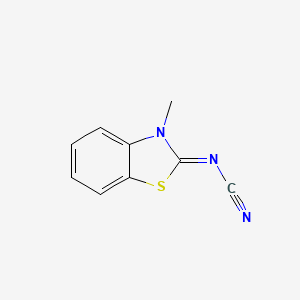
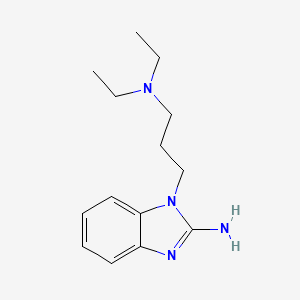
![Dipropyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14347416.png)
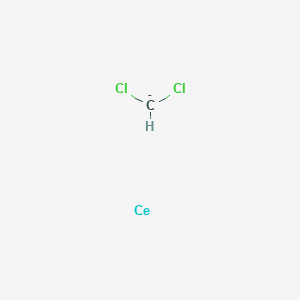
![N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B14347422.png)

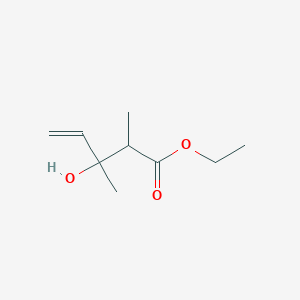
![1-[1-(3-Azidophenyl)cyclohexyl]piperidine](/img/structure/B14347440.png)
